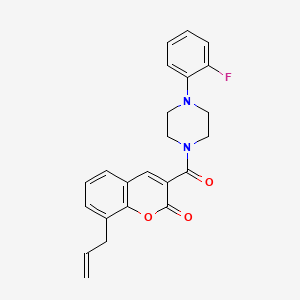

8-allyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

8-Allyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one is a synthetic coumarin derivative featuring a piperazine-1-carbonyl moiety substituted with a 2-fluorophenyl group at the 3-position and an allyl group at the 8-position of the coumarin scaffold. The allyl group may enhance lipophilicity, influencing bioavailability and metabolic stability .

Properties

IUPAC Name |

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-8-prop-2-enylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3/c1-2-6-16-7-5-8-17-15-18(23(28)29-21(16)17)22(27)26-13-11-25(12-14-26)20-10-4-3-9-19(20)24/h2-5,7-10,15H,1,6,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFCATKNDXSCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 8-allyl-3-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-chromen-2-one represents a novel class of chemical entities with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action, supported by case studies and relevant research findings.

Synthesis

The compound was synthesized through a multi-step reaction involving the formation of the chromenone core followed by the introduction of the piperazine and allyl groups. The synthetic pathway typically includes:

- Formation of Chromenone : Starting from appropriate phenolic precursors and carbonyl compounds.

- Piperazine Derivatization : Utilizing 2-fluorophenylpiperazine as a key building block.

- Allylation : Introducing the allyl group via nucleophilic substitution reactions.

The final product's structure was confirmed using spectroscopic methods such as NMR and mass spectrometry.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including prostate and breast cancer cells.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 5.4 | Androgen receptor antagonism |

| Breast Cancer | 3.2 | Induction of apoptosis |

| Lung Cancer | 4.8 | Inhibition of cell cycle progression |

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

Neuroprotective Effects

The compound has also shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Mechanistic studies revealed that it can inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining cholinergic function in the brain.

Case Study: Neuroprotective Activity

In a study involving scopolamine-induced cognitive impairment in mice, administration of the compound improved learning and memory functions significantly compared to control groups. The observed effects were attributed to its ability to enhance cholinergic transmission and reduce oxidative stress markers.

The biological activity of this compound can be attributed to several mechanisms:

- AChE Inhibition : The compound acts as a reversible inhibitor of AChE, enhancing acetylcholine levels in synaptic clefts.

- Antioxidant Activity : It exhibits antioxidant properties, scavenging free radicals and reducing oxidative damage in neuronal tissues.

- Modulation of Signaling Pathways : The compound influences key signaling pathways involved in cell survival and apoptosis, including NF-kB and MAPK pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a class of 3-(piperazine-1-carbonyl)coumarins. Key structural analogues include:

Stability and Reactivity

- The 2-fluorophenylpiperazine group may confer instability in acidic environments, as seen in related compounds (e.g., degradation of tert-butyl 4-(2-fluoro-4-oxazolidinone)piperazine in simulated gastric fluid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.